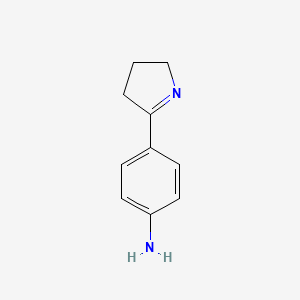

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline

Descripción general

Descripción

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline is an organic compound that features a phenylamine group attached to a dihydropyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline typically involves the reaction of a phenylamine derivative with a dihydropyrrole precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylamine is reacted with a halogenated dihydropyrrole under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenylamine group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cancer progression .

Protein Disulfide Isomerase Inhibition

This compound may also act as an inhibitor of protein disulfide isomerase (PDI), a target for developing anticancer drugs. Compounds with similar structures have demonstrated the ability to inhibit PDI activity, thus inducing apoptosis in cancer cells . The structure-activity relationship (SAR) studies further emphasize how modifications on the aniline moiety can enhance inhibitory potency .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial activities against various pathogens. Studies suggest that the incorporation of the pyrrole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways. This opens avenues for developing new antibiotics based on this scaffold.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. The compound's ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated, showing promise due to its good charge mobility and stability under operational conditions.

Photovoltaics

The compound's derivatives are also being studied as potential materials in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Multicomponent Reactions : Combining ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline under specific conditions yields high purity products .

- Cyclization Reactions : Base-assisted cyclization methods have been employed to form the pyrrole ring effectively, demonstrating good yields and selectivity .

Characterization Techniques

Characterization of synthesized compounds typically involves:

- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and confirming the purity of synthesized compounds.

- Mass Spectrometry (MS) : Employed to ascertain molecular weight and structural integrity.

- X-ray Crystallography : Provides detailed information about the molecular arrangement in solid-state forms.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Similar Compounds

3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring instead of a phenylamine group.

Nicotine Impurity D: Another similar compound with structural similarities to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline.

Uniqueness

This compound is unique due to its specific combination of a phenylamine group and a dihydropyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.

Propiedades

Fórmula molecular |

C10H12N2 |

|---|---|

Peso molecular |

160.22 g/mol |

Nombre IUPAC |

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline |

InChI |

InChI=1S/C10H12N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7,11H2 |

Clave InChI |

GQPLJQRKBXRVMQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=NC1)C2=CC=C(C=C2)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.